

AZD5213 Technical Support Center: Optimizing Dosing for Diurnal Receptor Occupancy

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Compound of Interest

Compound Name: AZD5213

Cat. No.: B605768

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **AZD5213**, a selective histamine H3 (H3) receptor antagonist, with a focus on adjusting dosing to achieve desired diurnal receptor occupancy patterns.

Frequently Asked Questions (FAQs)

Q1: What is **AZD5213** and what is its primary mechanism of action?

A1: **AZD5213** is a potent and selective antagonist and inverse agonist of the histamine H3 receptor.^{[1][2]} The H3 receptor is primarily found in the central nervous system and acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters. By blocking this receptor, **AZD5213** increases the release of histamine, as well as other neurotransmitters like acetylcholine, dopamine, and norepinephrine, which are involved in cognitive processes and wakefulness.^[1]

Q2: What is the rationale for adjusting **AZD5213** dosing for diurnal receptor occupancy?

A2: The histaminergic system exhibits a distinct circadian rhythm, with higher activity during the day (in humans) to promote wakefulness and lower activity at night to facilitate sleep.^[1] Prolonged high occupancy of H3 receptors, especially during the night, has been associated with sleep disturbances.^{[1][3]} **AZD5213** was specifically designed with a short half-life of approximately 5 hours to allow for high receptor occupancy during the daytime for therapeutic effect, and low receptor occupancy at night to minimize sleep-related side effects.^{[1][2][4]}

Adjusting the dosing regimen is therefore critical to align with the natural diurnal rhythm of the histamine system.

Q3: What is the recommended method for assessing H3 receptor occupancy of **AZD5213** in vivo?

A3: The gold standard for in vivo quantification of H3 receptor occupancy of **AZD5213** in the human brain is Positron Emission Tomography (PET) imaging.^[1] The recommended radioligand for this purpose is [¹¹C]GSK189254, a selective H3 receptor antagonist.^[1]

Q4: What is the relationship between **AZD5213** dose, plasma concentration, and H3 receptor occupancy?

A4: **AZD5213** demonstrates a clear dose- and concentration-dependent occupancy of H3 receptors.^{[1][2][4]} Studies have shown that receptor occupancy can range from 16% to 90% with single doses of 0.05 mg to 30 mg.^{[1][4]} The plasma concentration required to occupy 50% of the available H3 receptors ($K_{i,pl}$) has been determined to be 1.14 nmol/l.^{[1][4]}

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during experiments involving **AZD5213** and H3 receptor occupancy studies.

Issue	Potential Cause(s)	Recommended Solution(s)
Unexpectedly low H3 receptor occupancy despite adequate dosing.	1. Timing of PET scan: The PET scan may have been conducted too long after Cmax, when plasma concentrations have significantly declined. 2. Individual variability in pharmacokinetics: Differences in metabolism and clearance can lead to lower than expected plasma concentrations. 3. Issues with radioligand: Low specific activity of [11C]GSK189254 can lead to a "tracer mass dose effect," where the radioligand itself occupies a significant fraction of receptors, underestimating the occupancy by AZD5213.	1. Optimize PET scan timing: Conduct the PET scan at the expected time of peak plasma concentration (Tmax) of AZD5213. 2. Measure plasma concentrations: Correlate receptor occupancy with actual plasma concentrations of AZD5213 for each subject. 3. Ensure high specific activity of radioligand: The synthesis of [11C]GSK189254 should be optimized to produce a high specific activity, minimizing the injected mass of the radioligand.
Difficulty in achieving low nocturnal H3 receptor occupancy.	1. Dosing regimen: The dose and/or frequency of administration may be too high, leading to sustained plasma concentrations above the threshold for significant receptor occupancy. 2. Slower than expected clearance: Individual patient factors could lead to a longer half-life of AZD5213.	1. Adjust dosing: Reduce the dose or switch to a once-daily morning administration schedule to allow for sufficient clearance before nighttime. 2. Pharmacokinetic monitoring: Conduct pharmacokinetic studies to determine the individual's clearance rate and adjust the dosing regimen accordingly.
High variability in receptor occupancy data between subjects.	1. Physiological differences: Natural variations in H3 receptor density and individual pharmacokinetics. 2. PET data	1. Increase sample size: A larger cohort can help to account for inter-individual variability. 2. Standardize

	<p>analysis methodology: Inconsistent application of regions of interest (ROIs) or different modeling approaches.</p> <p>3. Misalignment of PET/CT images: Inaccurate attenuation correction due to patient movement can introduce variability.</p>	<p>analysis protocol: Use a consistent and validated protocol for ROI delineation and data analysis, such as the Lassen plot for calculating receptor occupancy. 3. Minimize patient motion: Use head restraints and clear instructions to the subject to minimize movement during the scan.</p>
<p>Sleep disturbances reported in study subjects.</p>	<p>1. High nocturnal receptor occupancy: The primary mechanism-based side effect of H3 receptor antagonists.</p>	<p>1. Confirm low nighttime occupancy: If possible, conduct PET scans or take plasma samples during the night to confirm that receptor occupancy is low. 2. Adjust dosing strategy: Lower the dose or ensure morning-only administration to align with the desired diurnal occupancy profile.</p>

Data Presentation

AZD5213 Pharmacokinetic and Pharmacodynamic Parameters

Parameter	Value	Reference
Mechanism of Action	Selective Histamine H3 Receptor Antagonist/Inverse Agonist	[1][2]
Half-life ($t_{1/2}$)	~5 hours	[1][4]
Plasma Affinity Constant ($K_{i,pl}$)	1.14 nmol/l	[1][4]
Dose Range for 16-90% Receptor Occupancy	0.05 - 30 mg (single dose)	[1][4]

Experimental Protocols

Protocol for H3 Receptor Occupancy Measurement using [11C]GSK189254 PET

1. Subject Preparation:

- Subjects should fast for at least 4 hours prior to the PET scan.
- A venous catheter should be inserted for radioligand injection and another for arterial blood sampling.

2. AZD5213 Administration:

- Administer the specified dose of **AZD5213** orally at a predetermined time before the PET scan to target either peak (daytime) or trough (nighttime) receptor occupancy.

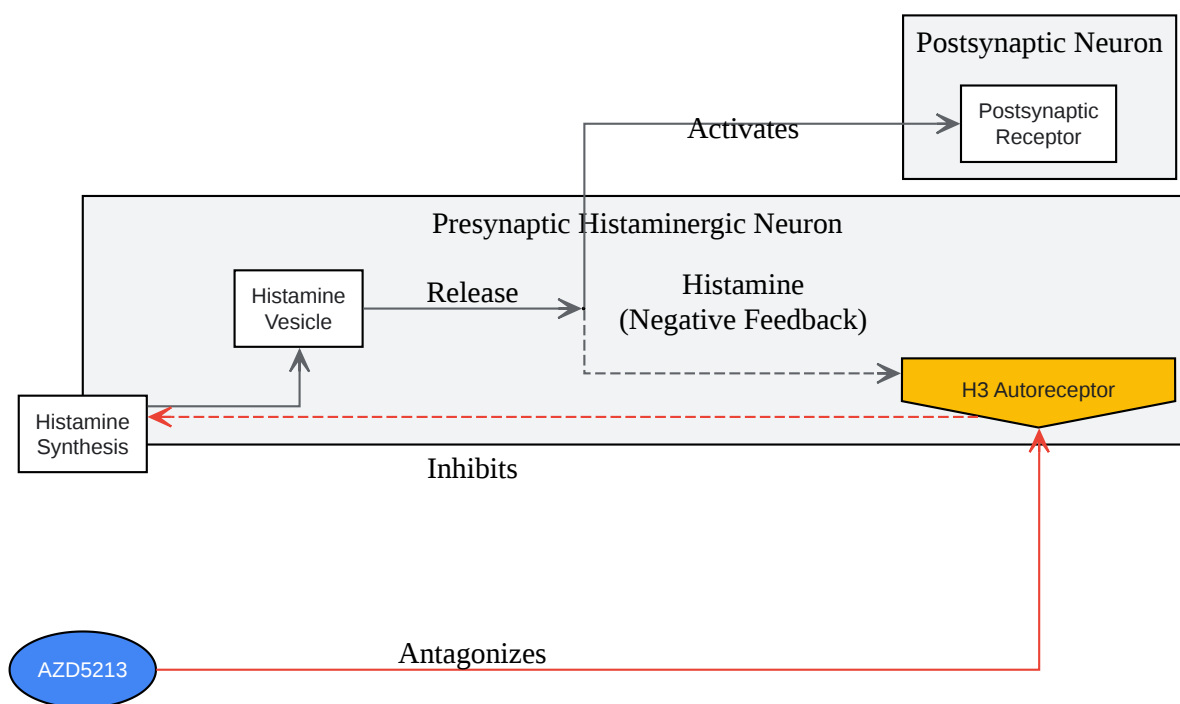
3. PET Scan Procedure:

- A dynamic PET scan of the brain is performed for 90 minutes following a bolus injection of [11C]GSK189254.
- Arterial blood samples are collected throughout the scan to measure the concentration of the parent radioligand in plasma.

4. Data Analysis:

- Brain regions of interest (ROIs) are delineated on co-registered MRI images.
- The total distribution volume (VT) of [11C]GSK189254 in each ROI is calculated using appropriate kinetic modeling of the PET data and the arterial input function.
- H3 receptor occupancy (H3RO) is calculated using the Lassen plot method, which relates the reduction in VT after **AZD5213** administration to the baseline VT. The formula for calculating occupancy is:
 - % Occupancy = $(1 - (VT_{\text{postdose}} / VT_{\text{baseline}})) \times 100$

Mandatory Visualizations



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Caption: Mechanism of action of **AZD5213**.



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References

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